trans-3,4-Difluorocinnamic acid

Catalog No.
S778888
CAS No.
112897-97-9
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3,4-Difluorocinnamic acid

CAS Number

112897-97-9

Product Name

trans-3,4-Difluorocinnamic acid

IUPAC Name

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+

InChI Key

HXBOHZQZTWAEHJ-DUXPYHPUSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)F

Precursor for Synthesis of Complex Molecules:

One promising application of trans-3,4-DFCA lies in its use as a building block for the synthesis of more complex molecules. Its unique structure, containing a double bond and two fluorine atoms, makes it valuable for the creation of diverse functional groups and scaffolds. Studies have shown its potential as a starting material for the synthesis of:

  • Heterocyclic compounds: These are ring-shaped molecules containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Trans-3,4-DFCA can be used to create specific heterocyclic structures with potential applications in drug discovery [].
  • Fluorinated organic compounds: Incorporation of fluorine atoms into organic molecules can significantly alter their properties, such as improving their stability or biological activity. Trans-3,4-DFCA serves as a convenient source of fluorine atoms for the synthesis of such compounds [].

Potential Biological Activity:

  • Antimicrobial agent: Preliminary studies have shown that trans-3,4-DFCA exhibits some antibacterial activity against certain strains of bacteria []. However, further research is needed to understand its mechanism of action and potential for development into effective antibiotics.
  • Enzyme inhibitor: Certain studies have explored the potential of trans-3,4-DFCA derivatives to inhibit specific enzymes involved in various biological processes []. This research is still in its early stages, and further investigation is necessary to validate these findings and explore potential therapeutic applications.

trans-3,4-Difluorocinnamic acid is an organic compound characterized by the molecular formula C₉H₆F₂O₂ and a molecular weight of 184.14 g/mol. It features a trans configuration around the double bond between the carbon atoms in the cinnamic acid structure, which contributes to its unique chemical properties. The compound is significant in organic synthesis and has applications in medicinal chemistry due to its structural characteristics that allow for various chemical transformations and interactions .

, including:

  • Curtius Rearrangement: This compound is utilized in the synthesis of substituted isoquinolones through the Curtius rearrangement, where it undergoes thermal or photochemical decomposition to yield various nitrogen-containing compounds .
  • Esterification: It can react with alcohols to form esters, which are important intermediates in organic synthesis.
  • Hydrogenation: The double bond in trans-3,4-difluorocinnamic acid can be hydrogenated to produce saturated derivatives.

These reactions highlight the compound's versatility as a building block in organic chemistry.

Trans-3,4-difluorocinnamic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and anticancer properties. The presence of fluorine atoms enhances its biological activity by influencing the compound's interaction with biological targets. Additionally, it may affect metabolic pathways, although specific mechanisms require further investigation .

The synthesis of trans-3,4-difluorocinnamic acid can be accomplished through several methods:

  • From 3,4-Difluorobenzaldehyde: A common method involves reacting 3,4-difluorobenzaldehyde with acetic anhydride under acidic conditions to yield trans-3,4-difluorocinnamic acid .
  • Direct Fluorination: Another approach includes the direct fluorination of cinnamic acid derivatives using fluorinating agents.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions can also yield this compound from appropriate precursors.

These methods provide flexibility in synthesizing trans-3,4-difluorocinnamic acid based on available starting materials and desired purity levels.

Trans-3,4-difluorocinnamic acid has various applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is used as a biochemical reagent for studying enzyme interactions and metabolic pathways.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .

Interaction studies involving trans-3,4-difluorocinnamic acid have revealed its potential effects on biological systems. Research indicates that it may interact with specific enzymes and receptors, influencing biochemical pathways relevant to inflammation and cancer progression. Further studies are necessary to elucidate these interactions fully and understand their implications for therapeutic applications .

Trans-3,4-difluorocinnamic acid shares structural similarities with other compounds that have varying degrees of biological activity and synthetic utility. Below is a comparison with some similar compounds:

Compound NameStructure CharacteristicsNotable Activities
Cinnamic AcidNo fluorine substituentsAntioxidant properties
3-Fluorocinnamic AcidOne fluorine substituentAnti-inflammatory effects
3,4-Dichlorocinnamic AcidTwo chlorine substituentsAntimicrobial properties
trans-2-Fluorocinnamic AcidTrans configuration; one fluorinePotential anticancer activity

The uniqueness of trans-3,4-difluorocinnamic acid lies in its dual fluorine substituents which enhance its reactivity and biological profile compared to other similar compounds. This characteristic makes it particularly valuable in medicinal chemistry and material science applications.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-15

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